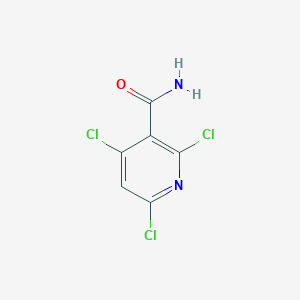
2,4,6-Trichloronicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichloronicotinamide (2,4,6-TNA) is an organic compound that has been studied extensively due to its wide range of applications in scientific research. It is a derivative of nicotinamide and is used in many different laboratory experiments, such as in the synthesis of other compounds, as a reagent, and as a catalyst. 2,4,6-TNA has been used to study the biochemical and physiological effects of a variety of compounds, as well as to develop new compounds with potential therapeutic applications.
科学的研究の応用
Environmental and Health Impacts of Chlorinated Compounds
Analysis of Global Trends in Herbicide Toxicity Studies
A scientometric review highlights the rapid advancement in research on the toxicology and mutagenicity of 2,4-D, a widely used herbicide. This study provides a quantitative analysis of research trends, identifying the United States, Canada, and China as leading contributors. The review points out that future research may likely focus on molecular biology, gene expression, and the assessment of exposure in humans or vertebrate bioindicators (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Concentrations and Toxicology of Halogenated Phenols
This review discusses the ubiquity and environmental impact of 2,4,6-Tribromophenol, highlighting its occurrence as both a pesticide and a degradation product of other substances. The study calls for further research into its toxicokinetics and toxicodynamics, underlining the compound's relevance due to new flame retardants entering the market (Koch & Sures, 2018).
Review of Triclosan's Safety Profile
Examines the extensive use of Triclosan, an antibacterial compound, across various consumer products over 40 years. It evaluates human and animal studies, concluding Triclosan's safety for use in personal care products based on current exposure levels (Rodricks, Swenberg, Borzelleca, Maronpot, & Shipp, 2010).
Potential Impact of 2,4-D on Humans and Ecosystems
Reviews the environmental fate and eco-toxicological effects of 2,4-D, highlighting concerns about its detection in various environments and its potential lethal effects on non-target organisms. The paper suggests an urgent need for further research on its environmental and health impacts (Islam et al., 2017).
特性
IUPAC Name |
2,4,6-trichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O/c7-2-1-3(8)11-5(9)4(2)6(10)12/h1H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLNRTPWCZJLOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichloronicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)
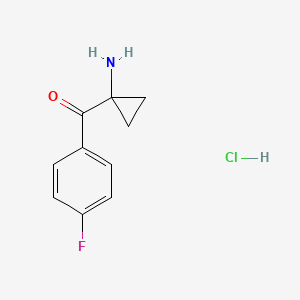
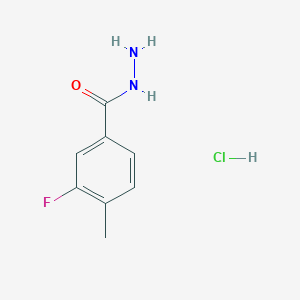
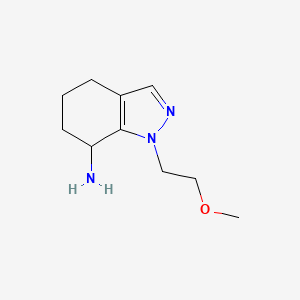
![Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate](/img/structure/B1379247.png)
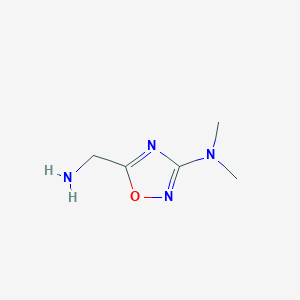
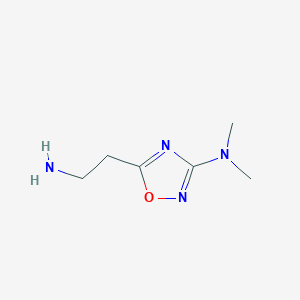
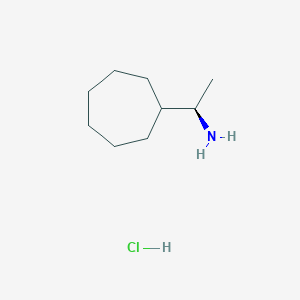
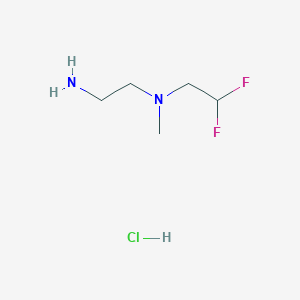
![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)
![2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride](/img/structure/B1379255.png)
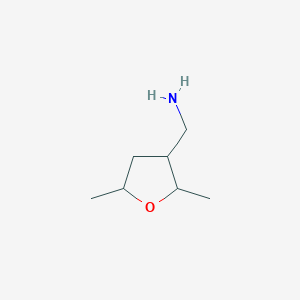
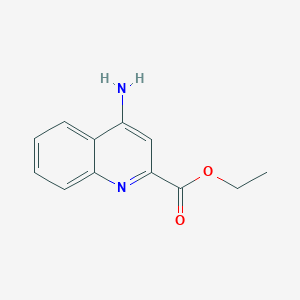
methanone hydrobromide](/img/structure/B1379261.png)